Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Description

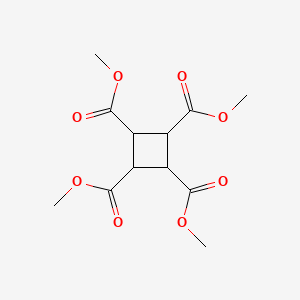

Structure

3D Structure

Properties

IUPAC Name |

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOMNBIDWYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908252 | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-95-7, 3999-67-5 | |

| Record name | NSC122966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate

Foreword: The Architectural Elegance of Cyclobutanes

In the landscape of organic chemistry, cyclobutane derivatives represent a class of molecules that are both fundamentally intriguing and practically significant. Their strained four-membered ring system imparts unique stereochemical properties and reactivity, making them valuable synthons for more complex molecular architectures. Among these, tetramethyl 1,2,3,4-cyclobutanetetracarboxylate stands out as a versatile building block, particularly in the fields of polymer science and materials chemistry, where it serves as a precursor to polyimides and metal-organic frameworks (MOFs).[1][2]

This guide provides an in-depth exploration of the synthesis and characterization of this compound. It is designed for researchers and professionals in drug development and materials science who require a robust understanding of the underlying chemical principles and field-proven experimental protocols. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring that the described methods are not just replicable, but also comprehensible and adaptable.

Part 1: Synthesis Methodologies—A Tale of Two Pathways

The construction of the this compound core is most effectively achieved through a [2+2] photochemical cycloaddition. This reaction class, governed by the principles of orbital symmetry, allows for the direct formation of the cyclobutane ring from two alkene units. We will explore two primary pathways: a direct dimerization of a maleic or fumaric ester and a multi-step approach commencing with maleic anhydride.

Caption: Primary synthetic routes to the target compound.

Protocol 1: Direct Photodimerization of Dimethyl Fumarate

This method represents the most direct route to the target molecule. The choice of dimethyl fumarate is strategic; its photochemical dimerization under specific conditions can lead to high yields of the desired tetramethyl ester.[3] Using water as a solvent is a notable advantage, aligning with green chemistry principles by avoiding volatile and often toxic organic solvents.[4]

Experimental Protocol:

-

Reactor Setup: To a 6-liter quartz glass photoreactor equipped with a mechanical stirrer and a UV lamp source (e.g., 16 lamps, 300-400 nm), add dimethyl fumarate (1224 g, 8.5 moles) and deionized water (4000 mL).[3][5][6]

-

Photoreaction: Vigorously stir the suspension to ensure homogenous irradiation. Irradiate the mixture with UV light (optimal wavelength ~365 nm) for approximately 7 hours.[3] The progress of the reaction can be monitored by taking aliquots and analyzing them via GC-MS to observe the disappearance of the starting material.

-

Product Isolation: Upon completion, the solid product will have precipitated from the aqueous solution. Collect the white crystalline solid by vacuum filtration.

-

Purification: Wash the collected solid with copious amounts of deionized water to remove any unreacted starting material or water-soluble byproducts. Dry the product under reduced pressure at 60°C to a constant weight.[4]

-

Yield: This procedure typically yields the product, tetramethyl-1,2,3,4-cyclobutanetetracarboxylate, in high yield (e.g., 1224 g, 4.25 moles, representing a quantitative conversion in some reported cases).[3]

Protocol 2: Multi-step Synthesis from Maleic Anhydride

This pathway is valuable when maleic anhydride is the more accessible starting material. It involves three distinct chemical transformations: photodimerization, hydrolysis, and esterification.

Step A: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

-

Reactor Setup: In a 2-liter quartz photoreactor, dissolve maleic anhydride (100 g) in ethyl acetate (250 mL).[5] Diethyl carbonate is another effective solvent that can increase yields.[6]

-

Photoreaction: While stirring, irradiate the solution with UV light (300 nm) for 24 hours. An air-cooling system should be used to prevent excessive temperature increases.[5]

-

Isolation: The dianhydride product precipitates as a white solid. Collect the solid by filtration and dry it in a vacuum oven at 60°C for 24 hours.[5]

Step B: Hydrolysis to Cyclobutane-1,2,3,4-tetracarboxylic Acid

-

Reaction: In a three-necked flask equipped with a reflux condenser, suspend the obtained tetramethyl ester (10 g) in a 30g solution of hydrochloric acid.[4]

-

Heating: Heat the mixture to 80°C and maintain the reaction for 20 hours with stirring.[4]

-

Workup: Cool the reaction mixture to room temperature. The tetracarboxylic acid will crystallize out. Concentrate the solution and dry the resulting white, sheet-like crystals to obtain the product.[4]

Step C: Fischer Esterification to this compound

-

Reaction Setup: To a round-bottom flask containing the dried cyclobutane-1,2,3,4-tetracarboxylic acid, add a large excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction is an equilibrium, and driving it to completion requires removing the water byproduct, often accomplished by the large excess of the alcohol reactant.

-

Isolation and Purification: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from methanol) to yield the final tetramethyl ester.

| Parameter | Direct Photodimerization | Multi-step Synthesis |

| Starting Material | Dimethyl Fumarate | Maleic Anhydride |

| Key Steps | 1 | 3 |

| Typical Yield | High (>95%)[4] | Moderate to High (Overall) |

| Primary Solvent | Water, Ethyl Acetate | Ethyl Acetate, Acetic Anhydride, Methanol |

| Advantages | High atom economy, fewer steps | Uses a very common starting material |

Part 2: Comprehensive Characterization—Validating Molecular Identity

Rigorous characterization is paramount to confirm the successful synthesis of this compound and to ascertain its purity and stereochemical configuration. A multi-technique approach is essential for a self-validating system of analysis.

Caption: A systematic workflow for product characterization.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule.[8]

-

¹H NMR: The proton NMR spectrum provides a wealth of information. Two key regions are expected:

-

Methoxy Protons (-OCH₃): A sharp singlet (or multiple singlets for different stereoisomers) integrating to 12 protons, typically appearing around 3.7 ppm.[9]

-

Cyclobutane Protons (-CH-): A more complex set of multiplets integrating to 4 protons, found further upfield. The exact chemical shifts and coupling constants of these protons are highly dependent on the relative stereochemistry (cis/trans) of the four ester groups.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework.

-

Carbonyl Carbons (C=O): Signals will appear significantly downfield, typically in the 170-175 ppm range.

-

Methoxy Carbons (-OCH₃): Sharp signals are expected around 50-55 ppm.

-

Cyclobutane Carbons (-CH-): Signals for the ring carbons will be found upfield, generally between 40-50 ppm. The number of distinct signals will depend on the symmetry of the specific isomer produced.[10]

-

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Cyclobutane CH | ~2.5 - 3.5 (Multiplets) |

| Methoxy CH ₃ | ~3.7 (Singlet) | |

| ¹³C | Ester C =O | ~170 - 175 |

| Methoxy OC H₃ | ~50 - 55 | |

| Cyclobutane C H | ~40 - 50 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[8] The spectrum is typically dominated by the ester functional groups.

-

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of a saturated ester carbonyl group.[11]

-

C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester group will appear in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H stretching of the cyclobutane and methyl groups.

Mass Spectrometry (MS) MS provides the molecular weight and fragmentation data, confirming the elemental composition.[8]

-

Molecular Ion (M⁺): The expected exact mass is 288.0845 g/mol for the molecular formula C₁₂H₁₆O₈.[8] A peak corresponding to this m/z value should be observable, especially with soft ionization techniques like electrospray ionization (ESI).

-

Fragmentation: Common fragmentation pathways include the loss of a methoxy group (-OCH₃, 31 Da) or a carbomethoxy group (-COOCH₃, 59 Da). Cleavage of the cyclobutane ring can also lead to characteristic fragment ions.

Physical and Chromatographic Properties

-

Melting Point: The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range should be narrow. Literature values for the cis,trans,cis-isomer are in the range of 144-149°C .[4][12] A broad or depressed melting range suggests the presence of impurities or a mixture of stereoisomers.

-

Appearance: The purified compound should be a white to off-white crystalline solid or powder.[12][13]

-

Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and, with appropriate columns and methods, potentially separate different stereoisomers.

Conclusion: A Foundation for Innovation

The successful synthesis and rigorous characterization of this compound provide a reliable foundation for its use in advanced applications. The direct photodimerization of dimethyl fumarate offers an efficient and greener pathway, while the multi-step route from maleic anhydride provides flexibility. A comprehensive analytical workflow, anchored by NMR, IR, and MS, is essential to validate the molecular structure and ensure the high purity required for subsequent use in creating novel polymers, pharmaceuticals, and advanced materials. This guide equips the modern scientist with the necessary knowledge to confidently produce and verify this valuable chemical building block.

References

-

ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from ProQuest website. [Link]

- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

-

PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). Retrieved from PubChem website. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2,3,4-butane tetracarboxylic acid. Retrieved from PrepChem.com website. [Link]

- Google Patents. (n.d.). CN1765870B - Preparation method of cyclobutane tetracarboxylic ester compound.

-

ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Retrieved from ResearchGate website. [Link]

- Google Patents. (n.d.). US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.

-

PubChem. (n.d.). 1,2,3,4-Tetramethylcyclobutane. Retrieved from PubChem website. [Link]

-

NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. Retrieved from NIST WebBook. [Link]

-

ResearchGate. (n.d.). Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid. Retrieved from ResearchGate website. [Link]

-

Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX. Retrieved from Doc Brown's Chemistry website. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science website. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from UT Southwestern Medical Center website. [Link]

-

NIST. (n.d.). 2,2,4,4-Tetramethyl-1,3-cyclobutane-1,3-diol, cis, bis-TMS. Retrieved from NIST WebBook. [Link]

-

Chemsrc. (n.d.). CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. Retrieved from Chemsrc website. [Link]

Sources

- 1. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1765870B - Preparation method of cyclobutane tetracarboxylic ester compound - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 6. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. 1,2,3,4-Tetramethylcyclobutane | C8H16 | CID 544590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate | 1032-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]

"physical and chemical properties of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate"

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in their work.

Introduction: The Scientific Merit of a Strained Ring System

This compound is a unique organic compound featuring a strained four-membered cyclobutane ring fully substituted with four methoxycarbonyl groups. This high degree of functionalization on a small carbocyclic core imparts a combination of rigidity and chemical reactivity that makes it a valuable intermediate in organic synthesis. The spatial arrangement of the four ester groups, which can exist in several stereoisomeric forms, provides a scaffold for the construction of complex molecular architectures with well-defined three-dimensional structures.

In recent years, the cyclobutane motif has garnered significant interest in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, conformational restriction of flexible molecules to favor a bioactive conformation, and the exploration of novel chemical space.[1] This guide will delve into the fundamental characteristics of this compound, offering insights into its potential to accelerate innovation in drug discovery and materials science.

Molecular Structure and Stereoisomerism

The core of the molecule is a cyclobutane ring, a non-planar system that adopts a puckered conformation to relieve torsional strain. The four methoxycarbonyl substituents can be oriented either above or below the approximate plane of the ring, leading to the existence of several stereoisomers. The most common isomers are the cis,trans,cis and various trans configurations. The specific stereochemistry of the molecule significantly influences its physical properties and its utility in stereoselective synthesis.

Diagram: Stereoisomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid

Caption: Puckered ring conformations of cyclobutane with different substituent arrangements.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below. It is important to note that different stereoisomers may exhibit slightly different physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₈ | [2][3] |

| Molecular Weight | 288.25 g/mol | [2][3] |

| Appearance | White to almost white powder to crystal | [4] |

| Melting Point | 145-149 °C (cis,trans,cis-isomer) | [5] |

| Boiling Point | 356.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.301 g/cm³ (Predicted) | [2] |

| Flash Point | 155.6 °C (Predicted) | [2] |

| Solubility | Moderately soluble in organic solvents. | [4] |

| CAS Numbers | 1032-95-7, 3999-67-5, 14495-41-1 (isomer dependent) | [2] |

Synthesis and Purification

The most common method for the synthesis of this compound is the [2+2] photocycloaddition of dimethyl maleate. This reaction is a classic example of a photochemical dimerization.

Diagram: Synthesis via Photodimerization

Caption: General schematic for the synthesis of the title compound.

Experimental Protocol: Photodimerization of Dimethyl Maleate

This protocol is a generalized procedure and may require optimization based on the specific equipment and desired stereoisomer.

Materials:

-

Dimethyl maleate

-

Acetone (as a photosensitizer and solvent)

-

High-pressure mercury lamp or other suitable UV light source

-

Quartz reaction vessel

-

Rotary evaporator

-

Recrystallization solvent (e.g., methanol, ethanol)

Procedure:

-

Prepare a solution of dimethyl maleate in acetone in a quartz reaction vessel. The concentration will depend on the scale of the reaction and the desired product distribution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature, typically near room temperature. The reaction time will vary depending on the lamp's power and the reaction scale and should be monitored by techniques such as TLC or GC-MS.

-

Upon completion of the reaction, remove the solvent using a rotary evaporator.

-

The crude product will likely be a mixture of stereoisomers. Purify the desired isomer by recrystallization from a suitable solvent. The choice of solvent will depend on the specific isomer being isolated.

Spectroscopic Characterization

The structure and stereochemistry of this compound isomers are confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons on the cyclobutane ring and the methyl esters. The chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemical relationship (cis or trans) to the adjacent ester groups.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the cyclobutane ring. The number of signals can help to determine the symmetry of the particular stereoisomer.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional groups.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

A detailed analysis of the spectra for a specific isomer can be found in various spectroscopic databases.[6]

Reactivity and Chemical Transformations

The four ester groups of this compound are the primary sites of chemical reactivity. These groups can undergo a variety of transformations common to esters.

Hydrolysis

The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,2,3,4-cyclobutanetetracarboxylic acid. This tetra-acid is a valuable building block for the synthesis of polymers and metal-organic frameworks (MOFs).[7]

Diagram: Hydrolysis to the Tetra-acid

Caption: Hydrolysis of the tetraester to the corresponding tetra-acid.

Experimental Protocol: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH)

-

Heating apparatus with temperature control

-

pH meter or pH paper

Procedure:

-

Suspend or dissolve this compound in an aqueous solution of a strong acid or base.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or by observing the dissolution of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the reaction was performed under basic conditions, carefully acidify the solution with a strong acid until the pH is acidic, which will precipitate the tetra-acid.

-

Collect the precipitated 1,2,3,4-cyclobutanetetracarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Amidation

The ester groups can be converted to amides by reaction with primary or secondary amines. This reaction typically requires elevated temperatures or the use of a catalyst. The resulting tetra-amides can have interesting biological activities and can also serve as monomers for the synthesis of polyamides.

Reduction

The ester groups can be reduced to the corresponding alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction yields 1,2,3,4-cyclobutanetetramethanol, a polyol that can be used in the synthesis of polyesters and polyurethanes.

Applications in Drug Development and Materials Science

The rigid and well-defined three-dimensional structure of the cyclobutane core makes this compound and its derivatives attractive scaffolds for the design of new therapeutic agents. By attaching pharmacophoric groups to the four corners of the cyclobutane ring, it is possible to create molecules with specific spatial arrangements that can interact with biological targets with high affinity and selectivity.

In materials science, the tetra-acid and tetra-ester can be used as monomers for the synthesis of a variety of polymers, including polyesters, polyamides, and polyimides. The rigid cyclobutane core can impart high thermal stability and mechanical strength to these polymers. Furthermore, the tetra-acid is a versatile linker for the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation.[7]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a highly functionalized and stereochemically rich building block with significant potential in both drug discovery and materials science. Its rigid cyclobutane core and the versatility of its four ester groups provide a powerful platform for the synthesis of a wide range of complex molecules and materials. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of inspiring further research and innovation in the application of this unique compound.

References

-

PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Retrieved from [Link]

-

ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from [Link]

-

Lotusfeet Pharma. (n.d.). Tetramethyl 1, 2, 3, 4-Cyclobutanetetracarboxylate 14495-41-1. Retrieved from [Link]

-

Lotusfeet Pharma. (n.d.). Tetramethyl 1, 2, 3, 4-Cyclobutanetetracarboxylate 14495-41-1. Retrieved from [Link]

-

Chemsrc. (2025, October 10). CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

-

Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook. Retrieved from [Link]

-

Digital Commons@Georgia Southern. (n.d.). Synthesis of Cyclobutanes Utilizing Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: A Facile Synthesis of Tetramethyl Thiophenetetracarboxylate: Reaction of Dimethyl Acetylenedicarboxylate with Potassium p- Toluenethiosulfonate. Retrieved from [Link]

Sources

- 1. New pharmaceutical building block could accelerate drug development | EurekAlert! [eurekalert.org]

- 2. tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | 1032-95-7 [chemnet.com]

- 3. lotusfeetpharma.com [lotusfeetpharma.com]

- 4. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (CAS No. 14495-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 14495-41-1, identified as tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. A significant focus is placed on its role as a key impurity and reference standard for Dimethyl Fumarate (DMF), an important therapeutic agent. The guide explores the potential biological relevance of this cyclobutane derivative by examining the well-established mechanism of action of DMF, including the activation of the Nrf2 pathway. Furthermore, this guide discusses its applications in organic synthesis and polymer science, alongside critical safety and handling information. Detailed experimental protocols for synthesis and analysis are provided to support researchers in their practical applications of this compound.

Chemical Identity and Physicochemical Properties

This compound is a cyclic organic compound characterized by a four-membered carbon ring substituted with four methyl ester groups.[1][2] Its compact and functionalized structure makes it a subject of interest in synthetic organic chemistry.[1][2]

Table 1: Chemical and Physical Properties of CAS No. 14495-41-1

| Property | Value | Source(s) |

| CAS Number | 14495-41-1 | [3][4][5] |

| IUPAC Name | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | [6] |

| Synonyms | 1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester, Dimethyl Fumarate Dimer, Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate | [4][7][8] |

| Molecular Formula | C₁₂H₁₆O₈ | [4][8] |

| Molecular Weight | 288.25 g/mol | [4][8] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 145.0 to 149.0 °C | [7] |

| Boiling Point | 356.6 °C at 760 mmHg | [9] |

| Density | 1.301 g/cm³ | [9] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | |

| Flash Point | 155.6 °C | [9] |

| InChI Key | NXMOMNBIDWYNOP-UHFFFAOYSA-N | [6] |

| Canonical SMILES | COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | [6] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes, primarily involving cycloaddition reactions or intramolecular condensations.

[2+2] Photodimerization of Dimethyl Maleate

A common and direct method for the synthesis of the cyclobutane ring system is the [2+2] photodimerization of alkenes. In this case, dimethyl maleate can undergo a photochemical cycloaddition reaction upon irradiation with UV light to yield this compound. The stereochemistry of the product can be influenced by the reaction conditions.

Caption: Photodimerization of Dimethyl Maleate.

Experimental Protocol: Photodimerization of Dimethyl Maleate

-

Reaction Setup: In a quartz reaction vessel, dissolve dimethyl maleate in a suitable solvent such as acetone or acetonitrile. The concentration should be optimized to favor intramolecular dimerization.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the alkene.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically between 20-30°C. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

Dieckmann Condensation

An alternative approach for the formation of cyclic systems is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][10][11] While not a direct route to the title compound, this method is fundamental for constructing substituted cyclobutane rings.

Caption: General workflow of Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation for Cyclobutane Ring Formation

-

Reaction Setup: To a solution of the appropriate acyclic diester in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[1]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gentle heating to promote the intramolecular cyclization. Monitor the reaction by TLC.

-

Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution).[1] The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography.

Biological Relevance and Connection to Dimethyl Fumarate (DMF)

While direct biological studies on this compound are limited, its significance in drug development arises from its identity as a dimer of dimethyl fumarate (DMF).[8] DMF is an FDA-approved oral therapeutic for relapsing-remitting multiple sclerosis (MS) and psoriasis.[12][13] Therefore, this compound is a critical reference standard for impurity profiling in the manufacturing and quality control of DMF.[4]

The mechanism of action of DMF is primarily attributed to its active metabolite, monomethyl fumarate (MMF).[14] The therapeutic effects are believed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Simplified mechanism of action of DMF.

Given that this compound is a dimer of DMF, it is plausible that it could exhibit similar biological activities, potentially acting as a prodrug that slowly releases DMF or MMF. However, further research is required to substantiate this hypothesis.

Analytical Characterization

Robust analytical methods are essential for the quality control of this compound, especially when it is used as a reference standard.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the cyclobutane ring protons and the methyl ester protons. The chemical shifts and coupling patterns of the cyclobutane protons can provide information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbons of the ester groups, the carbons of the cyclobutane ring, and the methyl carbons of the ester groups.[15][16][17]

-

-

Mass Spectrometry (MS): GC-MS is a suitable technique for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Methods

Experimental Protocol: HPLC-UV Method for Quantification

A validated stability-indicating RP-HPLC method is crucial for the determination of this compound, particularly in the presence of DMF and other related substances.[18][19][20][21]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[18]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[19][20][21]

-

Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, for instance, 210 nm.[19][20]

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) should be used.

-

Carrier Gas: Helium at a constant flow rate.[22]

-

Temperature Program: An optimized temperature gradient is necessary to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.[22][23][24][25][26]

-

Ionization: Electron ionization (EI) at 70 eV is standard.[22]

-

Mass Analyzer: A quadrupole or time-of-flight mass analyzer can be used to acquire the mass spectrum.

Applications

Reference Standard in Pharmaceutical Analysis

The primary application of CAS No. 14495-41-1 is as a characterized impurity and reference standard in the quality control of Dimethyl Fumarate (DMF) drug products.[4] Its accurate quantification is essential to ensure the purity, safety, and efficacy of DMF formulations.

Building Block in Organic Synthesis

The highly functionalized cyclobutane ring of this compound makes it a versatile building block in organic synthesis. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to a variety of other functional groups, enabling the synthesis of more complex molecules.[27]

Monomer for Polymer Synthesis

Cyclobutane-containing monomers can be incorporated into polymers to impart unique properties such as rigidity, thermal stability, and altered solubility. The tetracarboxylic acid derivative of this compound can be used as a monomer in the synthesis of polyesters, polyamides, and polyimides.[28][29][30][31][32][33][34] The rigid cyclobutane core can enhance the glass transition temperature and mechanical strength of the resulting polymers.[29][31]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][35][36]

Conclusion

This compound (CAS No. 14495-41-1) is a chemical compound of significant interest to researchers in both the pharmaceutical and materials science fields. Its primary role as a reference standard for the drug Dimethyl Fumarate underscores the importance of its accurate synthesis and characterization. The potential for this molecule to serve as a synthon for complex organic molecules and as a monomer for high-performance polymers opens avenues for further research and development. This guide provides a solid foundation of its chemical properties, synthesis, analytical methods, and applications, empowering scientists to effectively utilize this compound in their research endeavors.

References

-

Dieckmann Condensation | NROChemistry. (n.d.). Retrieved January 3, 2026, from [Link]

-

CAS#:14495-41-1 | this compound | Chemsrc. (n.d.). Retrieved January 3, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

Instrumentation and chemicals - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. (n.d.). Retrieved January 3, 2026, from [Link]

-

Dimethyl Fumarate - LiverTox - NCBI Bookshelf. (2020, July 20). Retrieved January 3, 2026, from [Link]

-

Parameters for GC/MS analysis | Download Table - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. (2021). Journal of Separation Science, 44(3), 726–734. [Link]

-

GC/MS operating parameters | Download Table - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved January 3, 2026, from [Link]

-

Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. (2024). Molecules, 29(10), 2261. [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. (2023). INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 11(6). [Link]

-

Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]

-

APPLICATION NUMBER: - 210296Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2018, June 8). Retrieved January 3, 2026, from [Link]

-

Dieckmann condensation - YouTube. (2019, January 14). Retrieved January 3, 2026, from [Link]

-

(PDF) Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules - JETIR. (n.d.). Retrieved January 3, 2026, from [Link]

-

Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. (2016). Journal of Labelled Compounds and Radiopharmaceuticals, 59(10), 417–424. [Link]

- US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents. (n.d.).

-

compared using 13C nmr spectroscopy. (n.d.). Retrieved January 3, 2026, from [Link]

-

Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. Synthesis of Tetraalkyl ( Z,Z )-Buta-1,3-diene-1,2,3,4-tetracarboxylates - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. (2018). Polymers, 10(11), 1239. [Link]

-

Safety of dimethyl fumarate for multiple sclerosis: A systematic review and meta-analysis. (2021). Multiple Sclerosis and Related Disorders, 47, 102566. [Link]

-

Real-World Safety and Effectiveness of Dimethyl Fumarate in Patients with MS: Results from the ESTEEM Phase 4 and PROCLAIM Phase 3 Studies with a Focus on Older Patients. (2024). Advances in Therapy, 41(12), 5469–5486. [Link]

-

Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?. (2022). International Journal of Molecular Sciences, 23(15), 8481. [Link]

-

Three NEW butane-1,2,3,4-tetracarboxylato-bridged coordination polymers: Syntheses, crystal structures and charaterization - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 3, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(12), 2095. [Link]

-

Polymers Company - Design and Synthesis - SPECIFIC POLYMERS. (n.d.). Retrieved January 3, 2026, from [Link]

-

Tetramethyl 1, 2, 3, 4-Cyclobutanetetracarboxylate 14495-41-1 | Lotusfeet Pharma. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). Polymers, 14(15), 3169. [Link]

Sources

- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 2. CAS 14495-41-1: tetramethyl 1,2,3,4-cyclobutanetetra-carbo… [cymitquimica.com]

- 3. Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester [cymitquimica.com]

- 4. 1,2,3,4-Cyclobutanetetracarboxylic Acid 1,2,3,4-Tetramethyl Ester [lgcstandards.com]

- 5. CAS#:14495-41-1 | this compound | Chemsrc [chemsrc.com]

- 6. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate | 1032-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. lotusfeetpharma.com [lotusfeetpharma.com]

- 9. lookchem.com [lookchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. Dimethyl Fumarate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Safety of dimethyl fumarate for multiple sclerosis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 16. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 17. mdpi.com [mdpi.com]

- 18. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijcrt.org [ijcrt.org]

- 20. researchgate.net [researchgate.net]

- 21. jetir.org [jetir.org]

- 22. mdpi.com [mdpi.com]

- 23. rsc.org [rsc.org]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]

- 28. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. SPECIFIC POLYMERS | Polymers Company - Design and Synthesis [specificpolymers.com]

- 34. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 35. lgcstandards.com [lgcstandards.com]

- 36. Dimethyl(dioctyl)azanium Bromide | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

An In-depth Technical Guide to the Molecular Structure of cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester. This highly symmetric and sterically constrained molecule serves as a valuable building block in polymer chemistry and materials science. We will delve into the critical aspects of its stereochemistry, the planar nature of its cyclobutane core, and the spectroscopic signatures that define its unique structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this specific stereoisomer for its application in advanced material synthesis and molecular design.

Introduction: The Significance of a Constrained Scaffold

Cyclobutane derivatives are increasingly utilized in medicinal chemistry and materials science to introduce conformational rigidity and unique three-dimensional architectures.[1] The constrained nature of the four-membered ring can pre-organize appended functional groups, influencing intermolecular interactions and macroscopic properties. Among the various substituted cyclobutanes, the 1,2,3,4-tetracarboxylated scaffold is of particular interest due to its potential for creating highly ordered polymeric structures, such as polyimides, and metal-organic frameworks.[2]

The specific stereoisomer, cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester, presents a unique arrangement of its four methoxycarbonyl groups, leading to a highly symmetric and planar core structure. This planarity is a direct consequence of the stereochemical arrangement of the substituents, a feature that distinguishes it from other, more puckered cyclobutane derivatives.[3] Understanding the synthesis and structural nuances of this particular isomer is paramount for its effective utilization in the rational design of novel materials with tailored properties.

Molecular Structure and Stereochemical Elucidation

The defining feature of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester is the spatial arrangement of its four ester groups relative to the cyclobutane ring. The "cis,trans,cis" nomenclature indicates that the substituents at C1 and C2 are on the same side of the ring, the substituents at C2 and C3 are on opposite sides, and the substituents at C3 and C4 are on the same side. This arrangement results in a molecule with a center of inversion, rendering it achiral.

X-ray Crystallographic Analysis: A Planar Cyclobutane Core

The definitive three-dimensional structure of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester has been elucidated by single-crystal X-ray diffraction.[3] This analysis unequivocally demonstrated that the cyclobutane ring is planar. This is a significant finding, as cyclobutane rings typically adopt a puckered or "butterfly" conformation to alleviate torsional strain.[1] In this specific stereoisomer, the steric interactions of the bulky methoxycarbonyl groups in the cis,trans,cis arrangement favor a planar conformation of the carbon core.

The key crystallographic data are summarized below:

| Parameter | Value[3] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.939 |

| b (Å) | 5.963 |

| c (Å) | 6.454 |

| α (°) | 95.17 |

| β (°) | 81.43 |

| γ (°) | 78.74 |

| Molecules per cell (Z) | 1 |

The planarity of the cyclobutane ring in this molecule is a crucial factor in its application as a monomer in polymer synthesis, as it leads to more rigid and ordered polymer chains.

Caption: 2D representation of the cis,trans,cis stereochemistry.

Synthesis and Purification

The primary route for the synthesis of the cyclobutane-1,2,3,4-tetracarboxylic acid framework is the [2+2] photocycloaddition of fumaric or maleic acid derivatives.[4] For the target tetramethyl ester, the photodimerization of dimethyl fumarate is the key step.

Experimental Protocol: Photodimerization of Dimethyl Fumarate

This protocol outlines a general procedure for the synthesis. The precise conditions, particularly the choice of solvent and sensitizer, can influence the stereochemical outcome of the reaction.

Materials:

-

Dimethyl fumarate

-

Acetone (as a triplet sensitizer)

-

High-pressure mercury lamp

-

Quartz reaction vessel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of dimethyl fumarate in a suitable solvent (e.g., acetone, which also acts as a sensitizer) is prepared in a quartz reaction vessel. The concentration should be optimized to favor intermolecular dimerization.

-

Photochemical Reaction: The solution is irradiated with a high-pressure mercury lamp at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the cyclobutane products.

-

Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This will yield a crude mixture of stereoisomeric products.

-

Purification: The separation of the cis,trans,cis isomer from the other diastereomers is the most critical and challenging step. This is typically achieved by fractional crystallization or column chromatography.

-

Fractional Crystallization: The crude product mixture is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture) and allowed to cool slowly. The different stereoisomers will have varying solubilities and melting points, allowing for the selective crystallization of the desired isomer.

-

Column Chromatography: The crude mixture is subjected to silica gel column chromatography using a gradient of a non-polar and a polar solvent system (e.g., hexane/ethyl acetate). The different isomers will elute at different rates, allowing for their separation.[2] The fractions are collected and analyzed by TLC or GC to identify those containing the pure cis,trans,cis isomer.

-

-

Characterization: The purified product is characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Caption: General workflow for the synthesis and purification.

Spectroscopic Characterization

The unique symmetry of the cis,trans,cis isomer gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's center of symmetry, the 1H and 13C NMR spectra are simplified.

-

1H NMR: One would expect to see signals for the methine protons on the cyclobutane ring and the methyl protons of the ester groups. The chemical shifts and coupling constants of the ring protons are highly diagnostic of the stereochemistry.

-

13C NMR: The spectrum should show distinct signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the cyclobutane ring. The number of signals will reflect the symmetry of the molecule.

Table of Expected NMR Data:

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| 1H | 3.0 - 4.0 | Multiplet | Cyclobutane CH |

| 3.6 - 3.8 | Singlet | OCH3 | |

| 13C | 170 - 175 | Singlet | C=O |

| 50 - 55 | Singlet | OCH3 | |

| 40 - 50 | Singlet | Cyclobutane CH |

Note: These are predicted ranges based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm-1. The C-O stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound (288.25 g/mol ).[2] The fragmentation pattern can provide further structural information.

Applications in Polymer Science

The dianhydride derived from cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid is a valuable monomer for the synthesis of high-performance polyimides.[5] These polymers are known for their excellent thermal stability, chemical resistance, and dielectric properties. The rigid, planar structure of the cyclobutane dianhydride imparts a high degree of order to the polymer backbone, which can lead to materials with a low coefficient of thermal expansion (CTE).[3] This property is highly desirable for applications in microelectronics and flexible displays, where dimensional stability over a wide temperature range is critical.

Caption: Application in polyimide synthesis.

Conclusion

cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic acid tetramethyl ester is a molecule of significant interest due to its unique planar structure and its utility as a precursor to advanced materials. Its synthesis via photodimerization, while straightforward in principle, requires careful control of stereochemistry and meticulous purification to isolate the desired isomer. The structural and spectroscopic data presented in this guide provide a foundational understanding for researchers and scientists working with this versatile building block. The continued exploration of this and related cyclobutane derivatives holds promise for the development of next-generation polymers and functional materials.

References

-

Margulis, T. N. Structure of a planar cyclobutane. Cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester. Journal of the American Chemical Society1971 , 93 (9), 2193-2195. DOI: 10.1021/ja00738a017. [Link]

-

Ibarra, I. A. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest Dissertations Publishing2021 . [Link]

-

Hasegawa, M., et al. Colorless polyimides with low coefficient of thermal expansion derived from alkyl-substituted cyclobutanetetracarboxylic dianhydrides. Polymer International2014 , 63 (3), 486-500. [Link]

-

PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. [Link]

-

van der Kolk, M. R., et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022 , 17 (9), e202200020. [Link]

-

Choi, S. M., et al. Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). Journal of the Korean Chemical Society2005 , 49 (6), 597-603. [Link]

-

Amjaour, H. S. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons2022 . [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a saturated carbocyclic compound with multiple stereoisomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a particular focus on the cis,trans,cis-isomer, while also discussing the expected spectral differences between various stereoisomers.

Introduction: The Stereochemical Complexity of this compound

This compound is the tetramethyl ester of cyclobutane-1,2,3,4-tetracarboxylic acid. The cyclobutane ring, while often depicted as planar, exists in a puckered conformation to relieve ring strain. The four carboxylate substituents can be oriented either cis (on the same side of the ring) or trans (on opposite sides), leading to several possible stereoisomers. The most commonly encountered isomers include the cis,trans,cis and the trans,trans,trans configurations.[1] Understanding the precise stereochemistry is crucial as it dictates the molecule's symmetry, physical properties, and its potential applications in the synthesis of complex molecules and coordination polymers.[1]

The different spatial arrangements of the four methoxycarbonyl groups in these isomers result in distinct spectroscopic signatures. This guide will primarily focus on the analysis of the cis,trans,cis-isomer, for which spectral data is most readily available, and will provide a comparative discussion on how the spectra of other isomers are expected to differ.

Caption: Visualization of the cis,trans,cis and trans,trans,trans stereoisomers of the parent tetracarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds, including stereochemical relationships. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the relative orientation of the substituents.

Experimental Protocol: NMR Analysis

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis of cis,trans,cis-Isomer

The ¹H NMR spectrum of the cis,trans,cis-isomer is expected to be relatively simple due to the molecule's symmetry.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.7 | Singlet | 12H | -OCH₃ (Methyl esters) |

| 2 | ~3.3 - 3.5 | Multiplet | 4H | -CH (Cyclobutane ring protons) |

-

Methoxy Protons (-OCH₃): The four methoxy groups are chemically equivalent in the cis,trans,cis-isomer, giving rise to a single, sharp singlet integrating to 12 protons.

-

Cyclobutane Ring Protons (-CH): The four methine protons on the cyclobutane ring will appear as a multiplet. The exact chemical shift and multiplicity will depend on the coupling constants between adjacent protons, which are influenced by the dihedral angles dictated by the ring's puckered conformation.

¹³C NMR Spectral Analysis of cis,trans,cis-Isomer

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~170 - 175 | C=O (Ester carbonyl) |

| 2 | ~52 | -OCH₃ (Methyl esters) |

| 3 | ~45 - 50 | -CH (Cyclobutane ring carbons) |

-

Carbonyl Carbons (C=O): The four equivalent ester carbonyl carbons will appear as a single resonance in the downfield region typical for carbonyls.

-

Methoxy Carbons (-OCH₃): A single peak will be observed for the four equivalent methoxy carbons.

-

Cyclobutane Ring Carbons (-CH): The four methine carbons of the cyclobutane ring are also equivalent and will give rise to a single signal.

Comparative NMR Analysis of Other Stereoisomers

The NMR spectra of other stereoisomers will differ significantly due to changes in molecular symmetry. For instance, the trans,trans,trans-isomer, which has a higher degree of symmetry, would also show a simple spectrum, but the chemical shifts of the ring protons and carbons might differ due to the different magnetic environments. Less symmetrical isomers would exhibit more complex spectra with a greater number of distinct signals for both the ring and the ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Analysis

A typical procedure for obtaining an IR spectrum is:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of this compound is dominated by the strong absorptions of the ester functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2950 - 3000 | C-H stretch | Aliphatic C-H stretching of the methyl and methine groups. |

| ~1730 - 1750 | C=O stretch | Strong, sharp absorption characteristic of the ester carbonyl group. |

| ~1100 - 1300 | C-O stretch | Strong absorption from the C-O single bond stretching of the ester. |

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations, which would be unique for each stereoisomer.

Caption: A simplified workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A general protocol for mass spectrometric analysis is:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound (Molecular Formula: C₁₂H₁₆O₈, Molecular Weight: 288.25 g/mol ) will provide key structural information.[2]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 288. However, for some esters, the molecular ion can be weak or absent in EI-MS due to facile fragmentation.

-

Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the presence of the ester groups and the strained cyclobutane ring. Common fragmentation pathways include:

-

Loss of a methoxy group (-OCH₃): A peak at m/z = 257 (M - 31).

-

Loss of a methoxycarbonyl group (-COOCH₃): A peak at m/z = 229 (M - 59).

-

Cleavage of the cyclobutane ring: This can lead to a variety of smaller fragments. A significant peak is often observed at m/z = 224.[2] Another prominent fragment can be seen at m/z = 169.[2]

-

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined application of NMR, IR, and Mass Spectrometry. While the data for the cis,trans,cis-isomer provides a clear and interpretable starting point, a comprehensive understanding of this molecular system requires the comparative analysis of all possible stereoisomers. This guide has outlined the fundamental principles, experimental considerations, and expected spectral features to aid researchers in the unambiguous identification and structural elucidation of this and related compounds. The subtle differences in the spectra of the various isomers underscore the power and necessity of these analytical techniques in modern chemical research.

References

-

PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. [Link]

-

ResearchGate. The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. [Link]

-

ResearchGate. Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate

Introduction

The conformational rigidity and unique stereochemical arrangements of cyclobutane derivatives have long intrigued chemists, making them valuable scaffolds in medicinal chemistry and materials science. Among these, 1,2,3,4-tetrasubstituted cyclobutanes present a fascinating case of stereoisomerism. This technical guide provides a comprehensive exploration of the isomers of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a molecule with a rich stereochemical landscape. We will delve into the structural nuances of its isomers, methods for their synthesis and separation, and the analytical techniques crucial for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

The Stereochemical Complexity of 1,2,3,4-Tetrasubstituted Cyclobutanes

The seemingly simple four-membered ring of cyclobutane can adopt a puckered conformation to alleviate torsional strain. This, combined with the presence of four substituents, gives rise to a number of possible stereoisomers. For a 1,2,3,4-tetrasubstituted cyclobutane, where each substituent can be either "up" (cis) or "down" (trans) relative to its neighbors, a systematic analysis is required to enumerate all unique isomers.

For this compound, the four methoxycarbonyl groups can be arranged in various orientations around the cyclobutane ring. While a simple 2^4 calculation suggests 16 possible arrangements, due to the symmetry of the ring, the actual number of unique stereoisomers is significantly lower. Through careful consideration of rotational and reflectional symmetry, it has been determined that there are a total of seven possible geometrical isomers for 1,2,3,4-tetrasubstituted cyclobutanes.[1] However, discussions in the scientific community have also suggested the possibility of four or five isomers for the corresponding tetracarboxylic acid, with none being optically active.[2][3]

The primary isomers of interest are often the cis,trans,cis and trans,trans,trans forms, which can be selectively synthesized or interconverted under certain conditions.[4] The specific arrangement of the ester groups profoundly influences the molecule's overall shape, polarity, and reactivity, making the separation and characterization of individual isomers a critical task.

Visualizing the Isomeric Landscape

To better understand the relationships between the different stereoisomers, a logical diagram can be constructed.

Caption: Workflow for the synthesis, separation, and characterization of this compound isomers.

Synthesis and Separation of Isomers

The synthesis of this compound isomers often begins with the photodimerization of maleic anhydride or its derivatives.[5][6] This [2+2] cycloaddition reaction typically yields a mixture of stereoisomers.[7] The subsequent esterification of the resulting cyclobutanetetracarboxylic acid dianhydrides or the direct photodimerization of dimethyl maleate can also be employed.

Experimental Protocol: Synthesis via Photodimerization

Objective: To synthesize a mixture of this compound isomers.

Materials:

-

Maleic anhydride

-

Hexamethylbenzene (sensitizer)

-

Methanol

-

Sulfuric acid (catalyst)

-

UV photoreactor (e.g., Rayonet with 254 nm lamps)

-

Standard glassware for organic synthesis

Procedure:

-

A solution of maleic anhydride and a sensitizer like hexamethylbenzene in a suitable solvent is exposed to ultraviolet irradiation.[6]

-

The resulting mixture of cyclobutane-1,2,3,4-tetracarboxylic dianhydride isomers is then hydrolyzed to the corresponding tetracarboxylic acids.

-

The mixture of acids is esterified by refluxing with methanol and a catalytic amount of sulfuric acid.

-

The reaction mixture is worked up by neutralization, extraction with an organic solvent, and drying.

-

The solvent is removed under reduced pressure to yield the crude mixture of this compound isomers.

Separation of the Isomeric Mixture

Due to the similar physicochemical properties of stereoisomers, their separation can be challenging.[7] Chromatographic techniques are the most effective methods for isolating individual isomers.[8]

Key Chromatographic Techniques: [8]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective, depending on the polarity of the isomers.

-

Flash Chromatography: A common technique for preparative scale separation using silica gel as the stationary phase.

-

Gas Chromatography (GC): Suitable for volatile isomers, often employing long capillary columns for high resolution.[9]

Experimental Protocol: Flash Chromatography Separation

Objective: To separate the diastereomers of this compound.

Materials:

-

Crude isomer mixture

-

Silica gel (for flash chromatography)

-

Hexane

-

Ethyl acetate

-

Flash chromatography system (column, pump, fraction collector)

Procedure:

-

Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the initial eluent.[8]

-

Column Packing: Prepare a slurry of silica gel in a non-polar eluent like hexane and pack the column.[8]

-

Loading: Carefully load the sample onto the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Analysis: Combine fractions containing the pure isomers and remove the solvent to obtain the isolated compounds.

Characterization of Isomers

Once isolated, the definitive identification of each isomer requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclobutane derivatives.[10][11][12] The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to their spatial arrangement.

Expected ¹H NMR Spectral Features:

-

Chemical Shifts: The protons on the cyclobutane ring will appear in a specific region of the spectrum. The exact chemical shifts will differ for each isomer due to the different magnetic environments created by the ester groups.[13]

-